3-Methylquinolin-4-ol chemical properties and structure
3-Methylquinolin-4-ol chemical properties and structure
An In-Depth Technical Guide to 3-Methylquinolin-4-ol: Structure, Properties, and Synthesis
Introduction
3-Methylquinolin-4-ol, a heterocyclic aromatic organic compound, belongs to the quinolinone class, a group of molecules that are foundational scaffolds in medicinal chemistry and materials science.[1][2] The quinoline ring system itself, first isolated from coal tar in 1834, is a privileged structure found in numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities.[3][4] The introduction of a hydroxyl group at the 4-position and a methyl group at the 3-position imparts specific chemical characteristics and reactivity, making 3-Methylquinolin-4-ol a valuable synthetic intermediate and a subject of research interest.
This guide provides a comprehensive overview of the chemical structure, physicochemical properties, spectral characteristics, synthesis methodologies, and potential applications of 3-Methylquinolin-4-ol, tailored for researchers and professionals in drug development and chemical synthesis.
PART 1: Chemical Identity and Structural Analysis
Molecular Identity
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IUPAC Name: 3-methylquinolin-4-ol
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Synonyms: 4-Hydroxy-3-methylquinoline, 3-Methyl-4-quinol
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CAS Number: 4039-43-8[5]
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Molecular Formula: C₁₀H₉NO[6]
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Molecular Weight: 159.18 g/mol [6]
Structural Elucidation and Tautomerism
The structure of 3-Methylquinolin-4-ol consists of a quinoline core, which is a bicyclic system comprising a benzene ring fused to a pyridine ring. A methyl group is substituted at position C3, and a hydroxyl group is at position C4.
A critical feature of quinolin-4-ols is the existence of keto-enol tautomerism. 3-Methylquinolin-4-ol exists in equilibrium with its keto tautomer, 3-methylquinolin-4(1H)-one. This equilibrium is highly dependent on the physical state (solid or solution) and the polarity of the solvent.[7] Theoretical and experimental studies on related quinolin-4-one systems have shown that the keto form is generally favored in both the solid state and in polar solutions.[7][8] This preference is attributed to the greater stability of the amide-like functionality in the keto form.[9]
This diagram illustrates the tautomeric equilibrium between the enol (hydroxyquinoline) and keto (quinolinone) forms.
PART 2: Physicochemical and Spectroscopic Properties
The properties of 3-Methylquinolin-4-ol are crucial for its handling, characterization, and application in further synthetic work.
Physicochemical Data
| Property | Value | Reference |
| Molecular Weight | 159.18 g/mol | [6] |
| Appearance | Solid | - |
| Melting Point | Data not widely published; related compounds like 2-methylquinolin-4-ol have high melting points (>200 °C) | [6] |
| Solubility | Soluble in ethanol, ether, and acetone. | [10] |
| pKa | Data not widely published; related 3-methylquinolin-8-ol has a pKa value available. | [11] |
| XLogP3 | 2.4 | [11] |
Spectroscopic Profile
Spectroscopic data is essential for the unambiguous identification and structural confirmation of 3-Methylquinolin-4-ol. The following are predicted and typical values based on the analysis of quinolinone structures.[12][13][14]
2.2.1 ¹H NMR Spectroscopy
The proton NMR spectrum will show distinct signals for the methyl protons and the aromatic protons. The N-H or O-H proton signal may be broad and its chemical shift can be solvent-dependent.
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δ ~2.2-2.5 ppm (s, 3H): Singlet corresponding to the C3-methyl group.
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δ ~7.2-8.5 ppm (m, 4H): A series of multiplets corresponding to the four protons on the benzene ring portion of the quinoline system.
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δ ~7.5-7.8 ppm (s, 1H): Singlet for the proton at the C2 position.
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δ > 10 ppm (br s, 1H): A broad singlet for the N-H proton (in the keto form) or the O-H proton (in the enol form), which may exchange with D₂O.
2.2.2 ¹³C NMR Spectroscopy
The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule.
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δ ~15-20 ppm: C3-methyl carbon.
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δ ~110-140 ppm: Signals for the aromatic carbons (C2, C4a, C5, C6, C7, C8, C8a).
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δ > 160 ppm: Signal for C4 (bearing the oxygen). In the keto form, this C=O carbon would appear further downfield, potentially around δ ~175-180 ppm .
2.2.3 Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the predominant tautomeric form by analyzing the hydroxyl and carbonyl stretching regions.[15]
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3400-3200 cm⁻¹ (broad): O-H stretching vibration if the enol form is present.
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~3200-3000 cm⁻¹: N-H stretching vibration if the keto form predominates.
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~3100-3000 cm⁻¹: Aromatic C-H stretching.
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~1650-1620 cm⁻¹: C=O (amide) stretching vibration, a strong indicator of the keto tautomer.[15]
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~1600, 1500, 1450 cm⁻¹: Aromatic C=C ring stretching vibrations.
2.2.4 Mass Spectrometry (MS)
In mass spectrometry, 3-Methylquinolin-4-ol would show a molecular ion peak corresponding to its molecular weight.
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m/z = 159: Molecular ion peak [M]⁺.
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Fragmentation: Common fragmentation patterns would involve the loss of CO, methyl, or HCN fragments from the ring system.
PART 3: Synthesis and Reactivity
The synthesis of quinolin-4-ones is well-established, with several named reactions providing access to this scaffold. The choice of method often depends on the desired substitution pattern.
Synthetic Methodologies
For 3-substituted quinolin-4-ones, the Snieckus reaction provides a viable route.[1] This method involves the condensation of an anthranilic acid amide with a ketone, followed by base-promoted cyclization.
Snieckus Reaction Protocol:
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Step 1: Imine Formation: An appropriately substituted anthranilic acid amide is condensed with a ketone (in this case, a propanone equivalent) to form an imine intermediate. This step is often performed under conditions that facilitate water removal.
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Step 2: Cyclization: The resulting imine is treated with a strong, non-nucleophilic base, such as Lithium bis(trimethylsilyl)amide (LiHMDS) or Lithium diisopropylamide (LDA).[1][5] The base deprotonates the position alpha to the imine, initiating an intramolecular cyclization onto the amide carbonyl.
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Step 3: Aromatization/Tautomerization: The cyclized intermediate undergoes subsequent elimination and tautomerization to yield the final 3-methylquinolin-4-ol product.
This workflow outlines the key stages of the Snieckus reaction for synthesizing 3-substituted quinolin-4-ones.
PART 4: Applications in Drug Discovery
The quinolin-4-one core is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[2] These compounds and their derivatives have been investigated for various therapeutic applications.
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Anticancer Activity: Numerous quinolinone derivatives have demonstrated potent antiproliferative effects against various human tumor cell lines.[2][16] Their mechanism of action can involve the inhibition of key enzymes like tyrosine kinases or phosphatidylinositol 3-kinase (PI3Kα).[4][17]
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Antibacterial and Antiviral Agents: The quinolone scaffold is famously the basis for fluoroquinolone antibiotics.[18] While 3-Methylquinolin-4-ol itself is not an antibiotic, it serves as a precursor for more complex derivatives. Additionally, certain quinolin-4-ones, like Elvitegravir, are approved antiviral drugs that inhibit HIV integrase.[2]
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Anti-inflammatory and Antioxidant Properties: The quinoline ring system is present in compounds with anti-inflammatory and antioxidant activities.[4][19] This makes them attractive candidates for developing treatments for inflammatory diseases.
The synthetic accessibility of 3-Methylquinolin-4-ol makes it a versatile starting point for creating chemical libraries to screen for novel biological activities.[17]
PART 5: Safety and Handling
Based on data for structurally similar compounds like 2-methylquinolin-4-ol and 3-methylpyridin-4-ol, 3-Methylquinolin-4-ol should be handled with care.[6][20]
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Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6][20]
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Precautions: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area or fume hood.
Conclusion
3-Methylquinolin-4-ol is a chemically significant molecule characterized by its quinolinone core and the crucial keto-enol tautomerism that dictates its reactivity. Its well-defined spectroscopic signature allows for clear identification, while established synthetic routes like the Snieckus reaction provide reliable access. As a derivative of a privileged scaffold, 3-Methylquinolin-4-ol holds considerable potential as a building block in the synthesis of novel therapeutic agents, particularly in the fields of oncology, infectious diseases, and inflammatory disorders. This guide serves as a foundational resource for scientists aiming to explore and utilize the rich chemistry of this versatile compound.
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